N-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}-N'-(3,5-DIMETHOXYPHENYL)THIOUREA
Overview
Description
N-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}-N’-(3,5-DIMETHOXYPHENYL)THIOUREA is an organic compound that features a thiourea functional group. This compound is characterized by the presence of a 4-chlorophenyl group and a 3,5-dimethoxyphenyl group, which are connected through a sulfanyl and ethyl linkage. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}-N’-(3,5-DIMETHOXYPHENYL)THIOUREA typically involves the reaction of 4-chlorophenyl sulfide with ethyl isothiocyanate, followed by the introduction of 3,5-dimethoxyaniline. The reaction conditions often require a solvent such as dichloromethane or ethanol, and the process is usually carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity N-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}-N’-(3,5-DIMETHOXYPHENYL)THIOUREA.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}-N’-(3,5-DIMETHOXYPHENYL)THIOUREA undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenation using reagents like bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}-N’-(3,5-DIMETHOXYPHENYL)THIOUREA has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}-N’-(3,5-DIMETHOXYPHENYL)THIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiourea group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the aromatic rings may interact with hydrophobic pockets within proteins, further modulating their function.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(4-BROMOPHENYL)SULFANYL]ETHYL}-N’-(3,5-DIMETHOXYPHENYL)THIOUREA
- N-{2-[(4-METHOXYPHENYL)SULFANYL]ETHYL}-N’-(3,5-DIMETHOXYPHENYL)THIOUREA
Uniqueness
N-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}-N’-(3,5-DIMETHOXYPHENYL)THIOUREA is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[2-(4-chlorophenyl)sulfanylethyl]-3-(3,5-dimethoxyphenyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2S2/c1-21-14-9-13(10-15(11-14)22-2)20-17(23)19-7-8-24-16-5-3-12(18)4-6-16/h3-6,9-11H,7-8H2,1-2H3,(H2,19,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYIFUEKVTQEYOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=S)NCCSC2=CC=C(C=C2)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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